molecular formula C19H19F3N2OS B3977305 2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE

2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE

Cat. No.: B3977305
M. Wt: 380.4 g/mol
InChI Key: VOTXAVXFICVKBG-UHFFFAOYSA-N
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Description

2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound characterized by the presence of phenylsulfanyl and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

2-phenylsulfanyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2OS/c20-19(21,22)15-5-4-6-16(13-15)23-9-11-24(12-10-23)18(25)14-26-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTXAVXFICVKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(3-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE with a phenylsulfanyl-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can lead to the formation of various trifluoromethyl-substituted derivatives.

Scientific Research Applications

2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(PHENYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
  • 3-(TRIFLUOROMETHYL)-α,α,α-TRIFLUOROACETOPHENONE
  • 4-(TRIFLUOROMETHYL)-1,2,3-TRIAZOLE COMPOUNDS

Uniqueness

2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE
Reactant of Route 2
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2-(PHENYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE

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